![molecular formula C16H9Cl4N3O2 B2750004 [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate CAS No. 338756-77-7](/img/structure/B2750004.png)
[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate
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Description
“[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are known for their notable therapeutic importance and are linked with various functionalities . They are stable against metabolic degradation, can engage in hydrogen bonding, and actively involve in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized compounds are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups . The 1 H-NMR spectrum shows two singlet peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives are characterized by high yield and good functional group tolerance . The target products are obtained at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Scientific Research Applications
- “[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate” serves as a key intermediate in the synthesis of the triazolinone herbicide Sulfentrazone. This herbicide effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds .
- Researchers have explored the antimicrobial properties of triazole derivatives. While specific studies on this compound are limited, related 1,2,3-triazoles have shown moderate antimicrobial activity .
- The cytotoxic activity of 1,3,4-thiadiazoles is influenced by substituents on the C-5 phenyl ring. Although not directly studied for our compound, understanding related structures can provide insights into its potential cytotoxic effects .
- Novel 1,2,4-triazole derivatives have been evaluated as potential anticancer agents. While not directly mentioned, our compound could be explored in this context as well .
- Spiro-1,2,4-triazole-3-thiones have been synthesized, and they exhibit interesting properties. Although not identical, our compound’s structure suggests potential applications in this area .
- The nitration process of our compound has been optimized using continuous flow microreactors. These reactors enhance reaction efficiency, yield, and safety compared to traditional batch reactors .
Herbicide Synthesis
Antimicrobial Activity
Cytotoxicity Studies
Anticancer Agents
Spiro-1,2,4-Triazole-3-Thiones
Continuous Flow Microreactors
properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4N3O2/c17-12-3-1-9(5-14(12)19)16(24)25-8-10-7-23(22-21-10)11-2-4-13(18)15(20)6-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLBTPMKRNQQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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